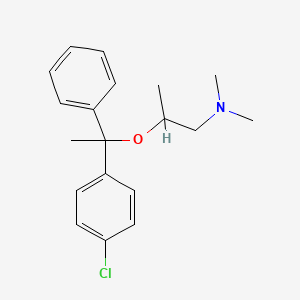
6-Tempo-amp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tempo-amp, also known as 2,2,6,6-tetramethylpiperidin-1-oxyl, is a stable nitroxyl radical. It is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. The compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Tempo-amp can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine. The oxidation process typically involves the use of oxidizing agents such as sodium hypochlorite or potassium permanganate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxyl radical.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. Industrial production also focuses on minimizing waste and optimizing reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tempo-amp undergoes various types of chemical reactions, including:
Oxidation: It is primarily used as a catalyst in the oxidation of alcohols to aldehydes and ketones.
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite, potassium permanganate, and copper(II) salts. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones are the primary products.
Reduction: Hydroxylamine derivatives are formed.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
6-Tempo-amp has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. It also serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is used in the study of biological oxidation processes and as a probe in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an antioxidant and in the treatment of neurodegenerative diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers.
Mécanisme D'action
The mechanism of action of 6-Tempo-amp involves its ability to act as a stable free radical. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This property allows it to catalyze oxidation reactions efficiently. The molecular targets and pathways involved include the oxidation of alcohols to aldehydes and ketones, as well as the stabilization of radical intermediates in various chemical processes.
Comparaison Avec Des Composés Similaires
6-Tempo-amp is compared with other similar nitroxyl radicals, such as:
4-Hydroxy-TEMPO: Known for its higher reactivity in certain oxidation reactions.
4-Acetamido-TEMPO: Used for its selective oxidation properties.
2-Azaadamantane N-oxyl (AZADO): Exhibits enhanced catalytic proficiency compared to this compound.
The uniqueness of this compound lies in its stability and versatility as a catalyst in various chemical reactions. It is widely used due to its ability to catalyze a broad range of oxidation reactions under mild conditions.
Propriétés
Numéro CAS |
54187-54-1 |
|---|---|
Formule moléculaire |
C19H30N6O8P |
Poids moléculaire |
501.5 g/mol |
InChI |
InChI=1S/C19H30N6O8P/c1-18(2)5-10(6-19(3,4)25(18)28)23-15-12-16(21-8-20-15)24(9-22-12)17-14(27)13(26)11(33-17)7-32-34(29,30)31/h8-11,13-14,17,26-27H,5-7H2,1-4H3,(H,20,21,23)(H2,29,30,31)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
ZPYJPKXJNKXSRS-LSCFUAHRSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)C |
SMILES isomérique |
CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)C |
| 54187-54-1 | |
Synonymes |
6-(2,2,6,6--tetramethylpiperidine-1-oxyl)-adenosine monophosphate 6-tempo-AMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile](/img/structure/B1226983.png)







![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-ethoxypropyl)thiourea](/img/structure/B1226997.png)
![5-[[(3,4-dichloroanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1227003.png)
![2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester](/img/structure/B1227005.png)
